Cas no 22233-82-5 ((E)-1-(2,6-Dihydroxyphenyl)ethanone oxime)

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is a phenolic oxime compound characterized by its unique structural features, including a dihydroxyphenyl backbone and an ethanone oxime functional group. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the preparation of biologically active molecules. The presence of hydroxyl groups enhances its solubility in polar solvents, facilitating further derivatization. Its oxime moiety offers reactivity for condensation and cyclization reactions, making it a versatile building block for heterocyclic synthesis. The compound's stability under controlled conditions ensures reliable performance in research applications. Analytical characterization is typically confirmed via NMR, HPLC, and mass spectrometry.
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime structure
22233-82-5 structure
Product Name:(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
CAS No:22233-82-5
MF:C8H9NO3
MW:167.161962270737
CID:3043060
PubChem ID:136258303
Update Time:2025-10-29

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-dihydroxyphenyl)ethan-1-one oxime
    • 1-(2,6-dihydroxyphenyl)ethanone oxime; 1-(2,6-dihydroxy-phenyl)-ethanone oxime; 2',6'-Dihydroxyacetophenon-oxim; 2,6-Dihydroxy-acetophenon-oxim; 2,6-Dihydroxyacetophenon-oxim
    • ethanone, 1-(2,6-dihydroxyphenyl)-, oxime
    • (E)-1-(2,6-DIHYDROXYPHENYL)ETHANONE OXIME
    • (E)-1-(2,6-DIHYDROXYPHENYL)ETHANONEOXIME
    • BS-27895
    • 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
    • SCHEMBL9900764
    • SIQUZFBZMJKFMN-WEVVVXLNSA-N
    • 22233-82-5
    • (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
    • MDL: MFCD26383418
    • Inchi: 1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5+
    • InChI Key: SIQUZFBZMJKFMN-WEVVVXLNSA-N
    • SMILES: OC1C=CC=C(C=1/C(/C)=N/O)O

Computed Properties

  • Exact Mass: 167.05800
  • Monoisotopic Mass: 167.058243149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 73.1Ų

Experimental Properties

  • PSA: 73.05000
  • LogP: 1.29600

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime Pricemore >>

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Additional information on (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime

Recent Advances in the Study of (E)-1-(2,6-Dihydroxyphenyl)ethanone Oxime (CAS: 22233-82-5)

The compound (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime (CAS: 22233-82-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the unique structural features of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime, which contribute to its ability to interact with various biological targets. The compound's oxime functional group and dihydroxyphenyl moiety are particularly noteworthy, as they enable selective binding to enzymes and receptors involved in inflammatory and oxidative stress pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on key pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

In terms of synthesis, advancements have been made in optimizing the yield and purity of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime. A recent paper in Organic & Biomolecular Chemistry detailed a novel catalytic method that reduces byproduct formation and improves scalability. This development is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of high-quality material for research purposes.

Pharmacological evaluations have also revealed promising results. In vitro and in vivo studies indicate that the compound possesses significant antioxidant properties, effectively scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. These findings were corroborated by a 2024 study in Free Radical Biology and Medicine, which reported a dose-dependent reduction in oxidative stress markers in animal models treated with (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime.

Despite these encouraging results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is exploring structural modifications and formulation strategies to enhance the compound's pharmacokinetic profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime (CAS: 22233-82-5) represents a promising candidate for further development in the treatment of inflammatory and oxidative stress-related conditions. Continued research into its mechanisms of action, optimization of its chemical properties, and evaluation of its safety and efficacy in clinical settings will be essential to fully realize its therapeutic potential.

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